molecular formula C31H24N4O3S B12123513 methyl (2Z)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2Z)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12123513
M. Wt: 532.6 g/mol
InChI Key: ZUBOGOHXEGCZSV-BWAHOGKJSA-N
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Description

Methyl (2Z)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C31H24N4O3S and its molecular weight is 532.6 g/mol. The purity is usually 95%.
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Biological Activity

Methyl (2Z)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the thiazolo[3,2-a]pyrimidine class, which is known for a variety of pharmacological properties including antimicrobial, anticancer, and anti-inflammatory effects.

The molecular formula for this compound is C32H26N4O4S, with a molecular weight of 562.65 g/mol. It has a high logP value of 5.515, indicating significant lipophilicity which may influence its bioavailability and interaction with biological membranes. The compound contains several functional groups that contribute to its biological activity, including a pyrazole moiety which is recognized for its diverse pharmacological effects.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with thiazolo[3,2-a]pyrimidine derivatives:

  • Antimicrobial Activity : Compounds similar to methyl (2Z)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-7-methyl have shown promising results against different bacterial strains. For instance, derivatives have demonstrated efficacy against Escherichia coli and Staphylococcus aureus, indicating potential applications in treating bacterial infections .
  • Antitumor Activity : Thiazolo[3,2-a]pyrimidines have been evaluated for their cytotoxic effects on various cancer cell lines. Notably, compounds have shown selective cytotoxicity against M-HeLa (cervical adenocarcinoma) cells while exhibiting lower toxicity towards normal liver cells. This selectivity is crucial for developing targeted cancer therapies .
  • Anti-inflammatory Effects : Some thiazolo[3,2-a]pyrimidine derivatives have exhibited anti-inflammatory properties through inhibition of pro-inflammatory cytokines and pathways involved in inflammation .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsEfficacy LevelReference
AntimicrobialE. coli, S. aureusModerate to High
AntitumorM-HeLa cellsHigh selectivity
Anti-inflammatoryVariousSignificant

Case Studies

  • Antimicrobial Screening : In a study evaluating the antimicrobial properties of thiazolo[3,2-a]pyrimidines, several derivatives were tested against Gram-positive and Gram-negative bacteria using the well diffusion method. Results indicated that some compounds exhibited zones of inhibition comparable to standard antibiotics .
  • Cytotoxicity Assessment : A detailed cytotoxicity study was conducted on thiazolo[3,2-a]pyrimidine derivatives where their effects on cancer cell lines were assessed. The results showed that specific modifications in the chemical structure enhanced the cytotoxic effects while reducing toxicity towards non-cancerous cells .

Properties

Molecular Formula

C31H24N4O3S

Molecular Weight

532.6 g/mol

IUPAC Name

methyl (2Z)-2-[(1,3-diphenylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C31H24N4O3S/c1-20-26(30(37)38-2)28(22-14-8-4-9-15-22)35-29(36)25(39-31(35)32-20)18-23-19-34(24-16-10-5-11-17-24)33-27(23)21-12-6-3-7-13-21/h3-19,28H,1-2H3/b25-18-

InChI Key

ZUBOGOHXEGCZSV-BWAHOGKJSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)/SC2=N1)C6=CC=CC=C6)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)SC2=N1)C6=CC=CC=C6)C(=O)OC

Origin of Product

United States

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